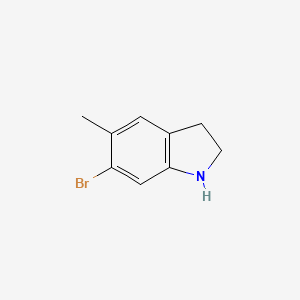

6-Bromo-5-methylindoline

Description

Overview of Indoline (B122111) Scaffold in Advanced Organic Synthesis

The indoline nucleus is a privileged structure in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. researchgate.netpolimi.itacs.org Its inherent structural features allow for a variety of chemical transformations, making it a valuable synthon for creating diverse compound libraries. researchgate.net Methodologies such as the Fischer, Reissert, and Leimgruber-Batcho indole (B1671886) syntheses have been fundamental in accessing this scaffold, while modern techniques, including metal-catalyzed cross-coupling and C-H activation, have further expanded the synthetic chemist's toolbox. researchgate.net The dearomatization of indoles to form indolines is another critical strategy for generating three-dimensional structures from planar aromatic precursors. researchgate.netpolimi.it The development of novel synthetic routes to functionalized indolines continues to be an active area of research, driven by the demand for new therapeutic agents and materials. rsc.orgacs.org

Importance of Brominated and Methylated Indoline Derivatives in Chemical Research

The introduction of bromine and methyl groups onto the indoline framework significantly impacts the molecule's properties and reactivity. Bromination, for instance, can enhance the biological activity of a compound and favorably influence its metabolic profile. ump.edu.pl The presence of a bromine atom provides a handle for further functionalization through reactions like Suzuki-Miyaura cross-coupling, enabling the formation of complex biaryl structures. smolecule.com Methylation, on the other hand, can alter the steric and electronic environment of the indoline ring, which can in turn affect its binding affinity to biological targets. nih.gov The combination of both bromo and methyl substituents on the indoline core, as seen in 6-bromo-5-methylindoline, offers a unique set of properties that are of considerable interest in medicinal chemistry and materials science. smolecule.comsmolecule.com

Current Research Landscape and Gaps for this compound

While the broader class of substituted indolines has been extensively studied, the specific compound this compound has a more focused research footprint. Much of the available information pertains to its role as a synthetic intermediate. chemicalbook.com For instance, it is a precursor for creating more complex molecules with potential biological activities. There is a noticeable gap in the literature regarding the comprehensive evaluation of this compound's own biological profile and its potential applications as a standalone functional molecule. Further investigation into its unique chemical reactivity and physical properties could unveil novel applications and expand its utility in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKBGZFWQVEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285096 | |

| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-99-4 | |

| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 6 Bromo 5 Methylindoline

Functionalization of the Indoline (B122111) Core

Beyond reactions at the bromine atom, the indoline scaffold itself offers opportunities for functionalization through the activation of otherwise inert carbon-hydrogen (C-H) bonds.

Direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalized starting materials. mdpi.comnih.gov While the pyrrole (B145914) ring of indoles is typically more reactive, the use of directing groups can steer transition metal catalysts to selectively activate C-H bonds on the benzenoid portion of the molecule. mdpi.comrhhz.net The indoline scaffold is particularly well-suited for this approach, as the saturated five-membered ring allows for chelation-assisted C-H activation at the C7 position. rhhz.net

Achieving site-selectivity in the functionalization of the C4, C5, C6, and C7 positions of the indoline ring is a significant synthetic challenge. The outcome is highly dependent on the catalyst and, most importantly, the directing group installed on the indoline nitrogen or at another position on the ring. nih.gov

C7-Functionalization: The C7 position is frequently targeted due to its proximity to the indoline nitrogen. By installing a chelating directing group on the nitrogen, a stable six-membered metallacycle intermediate can be formed with a transition metal catalyst (e.g., Rh, Ru, Pd), leading to exclusive functionalization at C7. rhhz.netnih.govmdpi.com Directing groups such as pyrimidine (B1678525) or N-methoxycarbamoyl have been successfully employed to direct arylation, alkylation, and carbonylation to this site. rhhz.net

C4-Functionalization: Activating the C4 position is more challenging but can be achieved using different directing group strategies. For example, an aldehyde group at the C3 position can act as a transient directing group, facilitating palladium- or ruthenium-catalyzed arylation or amidation at the C4 position via a six-membered palladacycle or ruthenacycle intermediate. sci-hub.sersc.orgscispace.com The selectivity between C4 and other positions like C2 is kinetically controlled, with the transition state leading to C4 activation being energetically favored. rsc.org

The presence of the C5-methyl group in 6-Bromo-5-methylindoline would sterically and electronically influence these transformations, potentially enhancing selectivity or affecting reaction rates compared to unsubstituted indolines.

| Directing Group (Position) | Catalyst | Target Site | Transformation |

| Pyrimidyl (N1) | Rh(III) | C7 | Alkenylation, Alkynylation |

| Pivaloyl (N1) | Rh(III), Pd(II) | C7 | Alkenylation |

| Formyl (C3) | Pd(II), Ru(II) | C4 | Arylation, Amidation |

| Carboxylic Acid (C5) | Ru(II) | C4 / C6 | Alkynylation |

| Di-tert-butylphosphinoyl (N1) | Pd(II) | C4 / C6 | Phosphonylation |

C-H Functionalization Strategies

Functionalization at the C2 and C3 Positions of the Pyrroline (B1223166) Ring

The C2 and C3 positions of the indoline core are prime sites for introducing chemical diversity. The presence of the nitrogen atom and the adjacent aromatic ring influences the reactivity of these positions, making them susceptible to both electrophilic and nucleophilic attack, as well as radical reactions.

One of the most common strategies for functionalizing the C3 position is through the Friedel-Crafts reaction of the corresponding indole (B1671886). For instance, 6-bromo-5-methyl-1H-indole can undergo asymmetric catalytic Friedel-Crafts reactions with α-amino esters to yield highly sought-after α-amino ester products. This transformation highlights the utility of the indoline precursor in accessing chiral molecules of biological interest.

Furthermore, the C2 and C3 positions can be involved in the formation of new heterocyclic rings. For example, the reaction of indoline derivatives with appropriate reagents can lead to the construction of fused ring systems, expanding the structural complexity and potential applications of the resulting molecules.

Directed C-H Functionalization Methodologies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of organic molecules, and this compound is a suitable substrate for such transformations. The inherent directing ability of the nitrogen atom in the indoline ring can be harnessed to achieve regioselective functionalization of otherwise unreactive C-H bonds.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is often employed in these reactions. The choice of catalyst and directing group is crucial for controlling the site of functionalization. For instance, the nitrogen atom can direct the metal catalyst to the C7 position of the indoline ring, enabling the introduction of various functional groups at this position.

These methodologies offer a more atom-economical and efficient alternative to traditional synthetic methods, which often require pre-functionalization of the substrate. The ability to directly convert C-H bonds into new C-C, C-N, or C-O bonds provides a streamlined approach to the synthesis of complex indoline derivatives.

Electrophilic Aromatic Substitution on the Brominated and Methylated Indoline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the methyl group. However, the bromine atom is a deactivating group, which also influences the regioselectivity of these reactions.

The directing effects of the substituents play a critical role in determining the position of electrophilic attack. The nitrogen atom strongly directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). The methyl group at C5 further activates the ring, while the bromine at C6 exerts a deactivating, ortho-, para-directing effect. The interplay of these effects generally favors substitution at the C7 and C4 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions and reagents used will determine the outcome of the reaction, allowing for the synthesis of a wide array of substituted this compound derivatives.

Nucleophilic Addition Reactions (e.g., Grignard Reagents to 3-Acylindoles)

While the indoline ring itself is not typically susceptible to nucleophilic attack, its derivatives can undergo such reactions. A key example is the nucleophilic addition of organometallic reagents, such as Grignard reagents, to 3-acylindoles derived from this compound.

The synthesis of these 3-acylindoles can be achieved through Friedel-Crafts acylation of the corresponding 6-bromo-5-methylindole. The resulting ketone at the C3 position is an excellent electrophile and readily reacts with Grignard reagents (R-MgX) to form tertiary alcohols. This two-step sequence provides a versatile method for introducing a variety of alkyl or aryl groups at the C3 position.

This strategy is widely used in the synthesis of biologically active molecules and complex natural products containing the indoline scaffold. The choice of both the acyl group and the Grignard reagent allows for a high degree of molecular diversity.

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions)

The indole nucleus, the oxidized counterpart of indoline, can participate in cycloaddition reactions, serving as a versatile partner in the construction of complex polycyclic systems. 6-Bromo-5-methylindole can act as a diene in [4+2] cycloadditions (Diels-Alder reactions) or as a component in [3+2] cycloadditions.

In the Diels-Alder reaction, the 2,3-double bond of the indole can react with a dienophile to form a new six-membered ring. The substituents on the indole ring, including the bromo and methyl groups, can influence the reactivity and stereoselectivity of the cycloaddition.

[3+2] cycloaddition reactions, often involving azomethine ylides or nitrile oxides, provide a powerful method for the synthesis of five-membered heterocyclic rings fused to the indoline core. These reactions are frequently used to generate pyrroloindolines and other complex heterocyclic architectures found in many natural products and pharmacologically active compounds.

Cascade and Domino Reactions for Complex Architecture Construction

The reactivity of this compound and its derivatives makes them ideal substrates for cascade or domino reactions. These reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials.

For example, a reaction sequence could be initiated by a functionalization at the nitrogen atom, followed by an intramolecular cyclization onto the aromatic ring or a pre-installed functional group. The presence of the bromo and methyl groups can be exploited to control the regioselectivity of these cyclizations or to serve as handles for further transformations.

Cascade reactions are highly efficient and atom-economical, minimizing waste and purification steps. The development of novel cascade reactions involving indoline derivatives is an active area of research, with the potential to streamline the synthesis of complex drug candidates and natural products.

Oxidation and Reduction Reactions of the Indoline System

The indoline ring system can undergo both oxidation and reduction reactions, providing access to different oxidation states of the heterocyclic core.

Oxidation of this compound can lead to the corresponding 6-bromo-5-methylindole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Further oxidation can lead to the formation of this compound-2,3-dione (isatin) derivatives, which are valuable intermediates in organic synthesis. ambeed.com

Conversely, the indole ring can be reduced to the indoline state. While this compound is already in its reduced form, derivatives with unsaturation in the pyrroline ring can be reduced using catalytic hydrogenation or other reducing agents. The choice of reducing agent and reaction conditions can allow for selective reduction of the indole double bond without affecting other functional groups, such as the bromo substituent.

Oxidation Pathways to Indole Derivatives

The conversion of indolines to their corresponding indole derivatives is a fundamental oxidative aromatization reaction. This transformation is crucial for accessing the indole core, a privileged scaffold in numerous biologically active compounds. For substituted indolines like this compound, various methods can be employed, often utilizing transition metal catalysts or chemical oxidants.

Research has shown that the dehydrogenation of indolines can be achieved under relatively mild conditions. For instance, a copper-catalyzed dehydrogenation using oxygen as the oxidant can convert indolines to indoles at room temperature in the presence of TEMPO as an additive. organic-chemistry.org Other metal-free approaches have also been developed, such as the use of nitrogen/phosphorus co-doped porous carbon (NPCH) materials, which effectively catalyze the oxidation of various substituted indolines in water with air as the oxidant. rsc.org In one study, this NPCH catalyst successfully converted demanding substrates like 5-bromo-2-methyl-indoline and 7-bromo-5-nitroindoline (B1267417) into their respective indole products. rsc.org

The electronic nature of the substituents on the indoline ring can significantly influence the reaction's efficiency. A study using a W-doped Ga2O3-NC catalyst for aerobic oxidative dehydrogenation reported a low yield (23%) for the conversion of 5-bromoindoline (B135996) to 5-bromo-1H-indole, suggesting that electron-withdrawing groups like bromine can hinder the reaction. mdpi.com In contrast, other catalytic systems appear more robust. rsc.org Chemical oxidants such as o-chloranil are also effective for the oxidation of indolines to indoles, often proceeding smoothly at room temperature. sci-hub.senii.ac.jp

Table 1: Selected Methods for the Oxidation of Substituted Indolines to Indoles

| Substrate Example | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| General Indolines | Cu Catalyst / TEMPO / O₂ | Tetrahydrofuran | Room Temperature | Indole | - | organic-chemistry.org |

| 5-Bromo-2-methyl-indoline | NPCH Catalyst / Air | Water | 120 °C | 5-Bromo-2-methyl-indole | - | rsc.org |

| 7-Bromo-5-nitroindoline | NPCH Catalyst / Air | Water | 120 °C | 7-Bromo-5-nitro-indole | - | rsc.org |

| 5-Bromoindoline | W-doped Ga₂O₃-NC / Air | - | - | 5-Bromo-1H-indole | 23% | mdpi.com |

| 3-Substituted Indolines | o-Chloranil | tert-Butyl methyl ether | Room Temperature | 3-Substituted Indole | 53-64% | sci-hub.se |

Reduction to Saturated Ring Systems

The reduction of the indoline ring system leads to the formation of a fully saturated bicyclic structure, octahydroindole. This transformation typically requires catalytic hydrogenation under more forcing conditions than the reduction of indoles to indolines. The stability of the benzene ring within the indoline moiety necessitates potent reduction methods to achieve full saturation.

General methods for the reduction of the indole nucleus to the octahydroindole level often employ heterogeneous catalysts like Ruthenium or Raney Nickel at elevated temperatures and pressures. bhu.ac.in Catalytic hydrogenation of indoles to indolines is a more common transformation, which can be achieved with high selectivity using catalysts such as Platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in water. nih.gov This initial reduction of the pyrrole ring moiety is a prerequisite for the subsequent, more challenging reduction of the carbocyclic ring.

For this compound, complete reduction to the corresponding 6-bromo-5-methyloctahydroindole would involve the saturation of the benzene portion of the molecule. This can generally be accomplished through catalytic hydrogenation. However, the presence of the bromine atom introduces the possibility of hydrodebromination as a competing side reaction, particularly with catalysts like Palladium on carbon (Pd/C). Therefore, the choice of catalyst (e.g., Rhodium or Ruthenium) and reaction conditions is critical to preserve the C-Br bond while achieving full saturation of the ring system. A patent for the synthesis of octahydroindole-2-carboxylic acids mentions catalytic hydrogenation as a viable method for obtaining the saturated ring system. google.com

Table 2: General Methods for the Reduction of Indole/Indoline Ring Systems

| Starting Material | Reagent/Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|

| Indole | Raney Ni / H₂ | Octahydroindole | Ethanol, 100°C, 85 atm | bhu.ac.in |

| Indole | Ruthenium Catalyst / H₂ | Octahydroindole | - | bhu.ac.in |

| Substituted Indoles | Pt/C / p-TsOH / H₂ | Substituted Indolines | Water, Room Temperature | nih.gov |

| Indole Compounds | Borane reagent / TFA | Indoline Compounds | Low Temperature | google.com |

Reactivity of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the C5 position of the this compound ring is benzylic in nature, making its C-H bonds weaker and more susceptible to reaction compared to a typical alkyl C-H bond. masterorganicchemistry.com This enhanced reactivity allows for selective functionalization at this position through various synthetic methods, including halogenation and oxidation.

Benzylic bromination is a common transformation that proceeds via a free-radical mechanism, often initiated by light or radical initiators in the presence of a bromine source like N-bromosuccinimide (NBS). This reaction can selectively introduce a bromine atom onto the methyl group, converting it to a bromomethyl group. An analogous transformation has been reported for 4-bromo-3-nitrotoluene, which underwent radical benzylic bromination with high efficiency to yield 4-bromo-3-nitro-1-bromomethylbenzene. rsc.org This resulting benzylic bromide is a versatile intermediate, amenable to nucleophilic substitution reactions to introduce a wide array of functional groups.

Benzylic oxidation provides another pathway to functionalize the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group all the way to a carboxylic acid. masterorganicchemistry.com Milder oxidation is also possible. For example, the oxidation of a benzylic alcohol, which could be formed from the hydrolysis of a benzylic bromide, to an aldehyde has been demonstrated using manganese dioxide (MnO₂) during the synthesis of indole alkaloids. rsc.org These reactions highlight the potential to convert the methyl group of this compound into various oxidized functionalities, further expanding its synthetic utility.

Elucidation of Reaction Mechanisms

Understanding the precise steps and energetic profiles of chemical reactions involving this compound is fundamental to controlling and optimizing synthetic outcomes.

Transition State Analysis and Reaction Coordinate Determination

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These calculations help in identifying the geometry and energy of transition states, which are the highest energy points along the reaction coordinate. For instance, in palladium-catalyzed C–H activation/arylation reactions, DFT calculations have been used to model the transition states for proton abstraction, revealing the energetic feasibility of different pathways. acs.org The determination of the reaction coordinate, which represents the progress of a reaction, allows for the visualization of the entire reaction pathway from reactants to products, including any intermediates and transition states. researchgate.net

In reactions involving indole derivatives, computational studies have elucidated the transition state structures for various transformations. For example, in the B(C₆F₅)₃-catalyzed C3-allylation of indoles, DFT calculations identified the transition state for the reaction of a diazoester with benzofuran, providing insights into the diastereoselectivity of the process. researchgate.net These analyses are crucial for understanding how substituents on the indole ring, such as the bromo and methyl groups in this compound, influence the energy of the transition state and thus the reaction rate and selectivity.

Identification and Characterization of Key Reaction Intermediates

The isolation or spectroscopic observation of reaction intermediates provides direct evidence for a proposed reaction mechanism. In the context of this compound, reactions may proceed through various intermediates depending on the specific transformation.

For example, in electrophilic substitution reactions, a common pathway for indoles, the formation of a sigma complex (an arenium ion) is a key intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on the indole ring. The electron-donating methyl group at the 5-position and the electron-withdrawing bromine atom at the 6-position will have competing effects on the stability of this intermediate.

In palladium-catalyzed cross-coupling reactions, intermediates such as oxidative addition complexes and carbene intermediates have been proposed and studied computationally. nih.govrsc.org For instance, in the palladium-catalyzed decomposition of diazoesters, a carbene intermediate is generated. nih.gov The characterization of these transient species is often achieved through a combination of experimental techniques and computational modeling.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies, which measure reaction rates under different conditions, provide valuable information about the rate-determining step of a reaction and the factors that influence it. Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products.

For palladium-catalyzed C(sp³)–H activation reactions, kinetic studies have shown that the C–H activation step is often rate-limiting. acs.org Computational studies complement these findings by calculating the activation energies for different proposed steps in the catalytic cycle. acs.org The combination of kinetic data and computational analysis allows for a comprehensive understanding of the reaction pathway. For instance, DFT calculations have shown that the generation of two active intermediates in a four-component reaction can have matched energy barriers, enabling the reaction to proceed smoothly. nih.gov

The thermodynamic properties of indole derivatives, including their methylated and hydrogenated forms, have been investigated to understand the influence of substituents on their stability. researchgate.net This data is essential for predicting the feasibility and equilibrium position of reactions involving these compounds.

Regioselectivity and Stereoselectivity Studies

Controlling the regioselectivity and stereoselectivity of reactions is paramount in organic synthesis, as it dictates the formation of the desired isomer.

Factors Governing Regioselectivity (e.g., Electronic Effects, Steric Hindrance)

The substitution pattern of this compound presents a unique case for studying regioselectivity. The C4 and C7 positions are potential sites for electrophilic attack. The regioselectivity of such reactions is governed by a combination of electronic and steric factors.

Electronic Effects: The methyl group at the C5 position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The bromine atom at the C6 position is an electron-withdrawing group via induction but can be electron-donating through resonance. The interplay of these electronic effects influences the electron density at different positions of the indole ring, thereby directing the incoming electrophile. Computational studies on N-arylpyrroles and -indoles have shown a relationship between computed CH acidity and the regioselectivity of deprotonation. beilstein-journals.org

Steric Hindrance: The presence of the methyl group at C5 can sterically hinder attack at the adjacent C4 and C6 positions, potentially favoring substitution at the C7 position, assuming it is electronically accessible. In reactions involving substituted indoles, steric effects have been shown to direct the approach of a reactant, influencing the regiochemical outcome. lsu.edu

In the synthesis of substituted quinoline-4-carboxylic acids from substituted anilines, the nature of the substituents on the aniline (B41778) ring clearly affects the regioisomeric ratio of the resulting isatins. thieme-connect.com For example, meta-substituted anilines can lead to a mixture of 4- and 6-substituted isatins. scielo.br

Control of Diastereoselectivity and Enantioselectivity

For reactions that generate new stereocenters, controlling the diastereoselectivity and enantioselectivity is a major challenge.

Diastereoselectivity: In reactions involving this compound derivatives that can form multiple diastereomers, the relative stereochemistry is often controlled by the reaction conditions and the nature of the catalyst. For instance, in the synthesis of spirocyclopentaneoxindoles, excellent diastereoselectivities have been achieved using organocatalysts. umich.edu Time-dependent changes in diastereomeric ratio have been observed in some reactions, indicating that the initial kinetic product can isomerize to the thermodynamically more stable product over time. tudelft.nl

Enantioselectivity: The synthesis of a single enantiomer of a chiral product requires the use of chiral catalysts or auxiliaries. Chiral phosphoric acids, for example, have been successfully employed in enantioselective four-component reactions involving indole derivatives, achieving high enantiomeric excess (ee). nih.gov The structure of both the substrate and the catalyst plays a critical role in achieving high enantioselectivity. nih.gov Similarly, chiral organocatalysts have been used for the enantioselective allylation of imines. beilstein-journals.org However, achieving high enantioselectivity is not always straightforward, and in some cases, only poor to moderate enantioselectivities have been obtained. umich.edutudelft.nl

Interactive Data Table: Regioselectivity in the Bromination of Methylindoles

| Substrate | Reagent | Conditions | Major Product(s) | Reference |

| 7-Methylisatin | Bromine in Chloroform | 80°C | 6-Bromo-7-methylisatin | |

| 7-Methylisatin | Bromine in Acetic Acid | 20°C | 6-Bromo-7-methylisatin | |

| 7-Methylisatin | N-Bromosuccinimide (NBS) in DMF | - | 6-Bromo-7-methylisatin | |

| 3-Carbethoxy-1-furfuryl-5-hydroxy-2-methylindole | Bromine in Acetic Acid | - | 6-Bromo derivative |

Interactive Data Table: Enantioselective Reactions of Indole Derivatives

| Reaction Type | Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| Four-Component Reaction | 2,5-Disubstituted Indole | Chiral Phosphoric Acid | Good to Excellent | nih.gov |

| Michael-Aldol Cascade | 3-Substituted Oxindole | Prolinol Ether | Excellent | umich.edu |

| Cyanoarylmethylation | N-methyl isatin (B1672199) | Chiral Base Catalysts | <10% | tudelft.nl |

| Michael Addition | Indole | Scandium(III)-Enlarged Salen Complex | up to 94% | mdpi.com |

Computational Chemistry and Theoretical Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure, reactivity, and electronic properties. In the context of this compound, theoretical analysis, particularly through methods rooted in quantum mechanics, offers insights that are often complementary to experimental findings. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be thoroughly described based on studies of analogous indole derivatives. mdpi.comnih.gov These computational approaches allow for a detailed exploration of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has proven to be a reliable approach for predicting molecular geometries, electronic properties, and reaction energetics with a favorable balance between accuracy and computational cost. lupinepublishers.commdpi.com For a molecule like this compound, DFT calculations would be performed using a specific functional (e.g., B3LYP or mPW1PW91) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. mdpi.commdpi.com

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms on the potential energy surface. mdpi.com For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The indoline core is not perfectly planar; the five-membered pyrrolidine (B122466) ring can adopt different puckered conformations, often described as "envelope" or "twisted" forms. A conformer analysis would identify the most stable conformer and the energy differences between various low-energy forms.

While specific experimental crystal structure data for this compound is scarce, DFT calculations provide a reliable prediction of its structural parameters. The results for analogous bromo-substituted indole systems show excellent agreement between DFT-calculated geometries and those determined by X-ray crystallography. mdpi.com The table below illustrates the type of data that would be generated from a DFT geometry optimization, with representative values based on similar reported structures. mdpi.com

Interactive Table: Representative DFT-Calculated Structural Parameters for an Indoline-like Framework

| Parameter | Type | Atom(s) Involved | Predicted Value |

| Bond Length | C-Br | C6-Br | ~1.90 Å |

| Bond Length | C-C | C5-C6 | ~1.39 Å |

| Bond Length | C-N | C7a-N1 | ~1.38 Å |

| Bond Length | C-C | C2-C3 | ~1.54 Å |

| Bond Angle | C-C-Br | C5-C6-Br | ~120.5° |

| Bond Angle | C-N-C | C2-N1-C7a | ~109.0° |

| Dihedral Angle | C-C-N-C | C3-C2-N1-C7a | Varies with conformer |

Note: These values are illustrative and based on DFT calculations for similar bromo-indole derivatives. Actual values for this compound would require a specific calculation.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For indole derivatives, the HOMO is typically localized on the electron-rich indole framework. mdpi.com

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed across the aromatic system. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be excited with less energy. mdpi.com For related bromoindole compounds, this gap is often in the range of 4-5 eV, indicating moderate reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another vital descriptor derived from DFT calculations. It visualizes the total charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. lupinepublishers.comlupinepublishers.com For this compound:

Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. They are typically found around the nitrogen atom and the π-system of the benzene ring.

Positive Regions (Blue): These areas are electron-poor and are sites for nucleophilic attack. Positive potential is expected around the hydrogen atoms, particularly the N-H proton. The electron-withdrawing bromine atom also influences the potential map. lupinepublishers.comlupinepublishers.com

Interactive Table: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital | Typically localized on the indole ring system |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Distributed across the aromatic and pyrrolidine rings |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Expected to be ~4-5 eV, indicating moderate reactivity |

| MEP Negative Site | Most electron-rich center | Expected near the nitrogen atom and aromatic π-cloud |

| MEP Positive Site | Most electron-poor center | Expected on the hydrogen atom attached to the nitrogen |

Note: The table presents expected characteristics based on general principles and data from analogous compounds. mdpi.com

DFT is instrumental in modeling chemical reaction mechanisms. scispace.comscielo.br By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies (energy barriers), which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. scielo.br

For this compound, one could model various reactions, such as N-alkylation, electrophilic aromatic substitution, or palladium-catalyzed cross-coupling at the C-Br bond. vulcanchem.com Computational modeling can help predict the regioselectivity of these reactions by comparing the activation barriers for different possible pathways, providing insights that are crucial for synthetic planning. nih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Gap, Molecular Electrostatic Potential)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate excited state properties, most notably the electronic absorption spectra (UV-Vis spectra). ijcce.ac.irrsc.org The calculations yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). acs.org A TD-DFT analysis of this compound would predict its UV-Vis spectrum, identifying the key electronic transitions, such as π→π* transitions within the indole aromatic system. These theoretical spectra can be compared with experimental data to confirm the structure and understand its photophysical properties. dergipark.org.tr

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of localized chemical bonds and lone pairs. ijcce.ac.irwisc.edu It provides a chemically intuitive picture of bonding and intramolecular interactions. An NBO analysis for this compound would reveal:

Atomic Charges: A more detailed picture of charge distribution than simple Mulliken charges. lupinepublishers.com

Hybridization: The spx character of atoms in their bonding orbitals.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing energy (E(2)) associated with delocalization of electron density from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (typically an antibonding orbital, σ* or π*). tandfonline.comacs.org These interactions, known as hyperconjugation, are key to understanding molecular stability and the electronic effects of substituents. For instance, it could quantify the electron-donating effect of the methyl group and the electron-withdrawing effect of the bromine atom through interactions with the ring's π-system. ijcce.ac.ir

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful theoretical framework for analyzing the electron density distribution in molecular systems to elucidate chemical bonding, structure, and reactivity. This approach, grounded in the topology of the electron density (ρ(r)), provides a rigorous definition of atoms in molecules, bond paths, and various electronic properties at bond critical points (BCPs). While specific QTAIM studies on this compound are not extensively documented in the literature, analysis of closely related indole derivatives provides significant insights into the expected electronic characteristics and non-covalent interactions that would govern the reactivity of this compound.

Recent computational investigations on substituted indole derivatives, utilizing Density Functional Theory (DFT), have employed QTAIM to characterize intramolecular interactions. researchgate.net These studies are crucial for understanding how substituents like bromine and methyl groups modulate the electronic environment of the indoline core. The analysis typically focuses on the topological properties of the electron density at the bond critical points, which are points where the gradient of the electron density is zero.

Detailed Research Findings from Analogous Systems

In a study of novel indole-based imines and amines, QTAIM analysis was performed to investigate the nature of intramolecular hydrogen bonds and other non-covalent interactions. researchgate.net The key parameters derived from this analysis include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total electron energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)).

The nature of a chemical bond can be inferred from these parameters. For instance, a positive value of the Laplacian (∇²ρ > 0) indicates a depletion of electron density at the BCP, which is characteristic of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals interactions. Conversely, a negative Laplacian (∇²ρ < 0) signifies a concentration of electron density, typical of shared-shell covalent interactions. The total energy density (H(r)) at the BCP provides further insight; a negative H(r) suggests a degree of covalent character in the interaction.

For a series of synthesized indole derivatives, QTAIM calculations were performed to explore the stabilizing intramolecular interactions. researchgate.net The results, which can be considered representative for understanding similar interactions in this compound, are summarized in the following tables.

Table 1: Topological Properties of Electron Density (ρ) at Bond Critical Points (BCPs) for Intramolecular Interactions in a Representative Indole Derivative. Data derived from a study on related indole structures and presented here as a model for this compound. researchgate.net

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) |

| C-H···O | 0.015 | 0.048 |

| C-H···N | 0.012 | 0.041 |

| C-H···π | 0.009 | 0.032 |

The data in Table 1 showcases typical values for weak to moderate non-covalent interactions. The positive values of the Laplacian for all interactions confirm their closed-shell nature. The electron density values are relatively low, which is also consistent with non-covalent bonding.

Table 2: Energy Densities at Bond Critical Points (BCPs) for Intramolecular Interactions in a Representative Indole Derivative. Data derived from a study on related indole structures and presented here as a model for this compound. researchgate.net

| Interaction | Kinetic Energy Density (G(r)) (a.u.) | Potential Energy Density (V(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| C-H···O | 0.008 | -0.007 | 0.001 |

| C-H···N | 0.006 | -0.005 | 0.001 |

| C-H···π | 0.005 | -0.004 | 0.001 |

The energy density values in Table 2 further characterize these interactions. The small positive values of the total energy density (H(r)) are indicative of predominantly electrostatic interactions, which is expected for hydrogen bonds and C-H···π interactions.

Conclusion

6-Bromo-5-methylindoline is a halogenated and alkylated indoline (B122111) derivative with significant potential in chemical synthesis and research. Its primary role to date has been as a versatile intermediate for the construction of more complex molecules, particularly in the context of medicinal chemistry. The presence of both a bromine atom and a methyl group provides a unique combination of steric and electronic properties that can be exploited for further functionalization. While there is a clear gap in the literature regarding the comprehensive evaluation of its own biological and material properties, the known activities of related compounds suggest that this compound is a promising candidate for future investigations in drug discovery and materials science.

Applications in Advanced Organic Synthesis

6-Bromo-5-methylindoline as a Precursor to Complex Heterocyclic Scaffolds

The this compound scaffold is a key starting point for the synthesis of a variety of complex heterocyclic structures. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methyl group influences the reactivity and electronic properties of the indole (B1671886) ring. This allows for the regioselective construction of polycyclic and fused ring systems.

Building Blocks for Polycyclic Ring Systems (e.g., Indoloindolizines, Furoindoles, Trisindolines)

The synthesis of complex polycyclic ring systems often relies on the stepwise construction of heterocyclic components. Substituted indolines and indoles are fundamental to this process.

Trisindolines: These compounds, which feature an isatin (B1672199) core linked to two indole moieties, have been synthesized using substituted precursors. rsc.orgrsc.org The synthesis typically involves an acid-catalyzed reaction between an isatin derivative and an indole. rsc.orgnih.gov For instance, the reaction of this compound-2,3-dione with indoles would be a direct route to specifically substituted trisindolines. Research has shown that electron-withdrawing groups like bromine on the isatin ring can influence reaction yields. rsc.org The general mechanism proceeds through the activation of the C-3 carbonyl of the isatin, followed by a nucleophilic attack from the indole. nih.gov A variety of catalysts and reaction conditions have been explored to optimize the synthesis of these complex structures. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Isatins | Indoles | Trisindolines | Acid Catalysis | rsc.orgnih.gov |

| 5-Bromo-isatin | Indole/5-methylindole (B121678) | Trisindolines | Amberlyst-15 | nih.gov |

| 6-bromo-isatin | Indole | 6-bromo-3,3-di(1H-indol-3-yl)indolin-2-one | - | rsc.org |

Furoindoles and Other Fused Systems: The construction of furoindoles and other fused heterocyclic systems can be achieved from appropriately substituted indoles. chim.itscispace.comuni-rostock.de For example, the synthesis of furo[3,2-b]indoles has been reported. acs.org While not specifically detailing the use of this compound, the strategies often involve intramolecular cyclizations or cycloaddition reactions where the substitution pattern on the indole ring is crucial for directing the outcome of the reaction. chim.itacs.org Palladium-catalyzed cross-coupling reactions are also employed to build complex furodiindoles and benzofuroindoles. uni-rostock.de

Synthesis of Fused Indoline (B122111) Derivatives

The creation of fused indoline derivatives is a significant area of synthetic chemistry, and this compound provides an ideal starting point. Cycloaddition reactions are a powerful tool for this purpose. For example, zinc-catalyzed [4+2] and [3+2] cycloadditions of indoles with azoalkenes have been used to create tetracyclic fused indoline systems and tetrahydropyrrolo[2,3-b]indoles, respectively. nih.gov The electronic nature of the substituents on the indole ring plays a role in the success of these reactions. nih.gov The bromine atom on this compound can be later functionalized, for instance, through palladium-catalyzed reactions, to further elaborate the fused scaffold. researchgate.net

Role in Natural Product Total Synthesis

The indoline nucleus is a common feature in a vast number of natural products, particularly alkaloids. rsc.org The presence of bromo and methyl substituents, as seen in this compound, provides a strategic advantage in the total synthesis of complex natural molecules.

Strategies Incorporating Brominated and Methylated Indoline Cores

The synthesis of many indole alkaloids and marine natural products leverages brominated indole precursors. rsc.orgacs.orgrsc.org The bromine atom can act as a directing group or a site for late-stage functionalization via cross-coupling reactions to build the complex carbon skeleton of the target natural product. researchgate.netnih.gov

For instance, the synthesis of marine alkaloids like chlorohyellazole (B1246883) involved a 2-bromo-4-methoxy-3-methylaniline hydrochloride intermediate, highlighting the utility of bromo- and methyl-substituted aniline (B41778) derivatives which are precursors to indolines. rsc.org In another example, the total synthesis of dictyodendrin B, a complex pyrrolo[2,3-c]-carbazole, started from a simple mono-substituted indole and employed selective bromination as a key step to introduce functionality. researchgate.net Similarly, the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase used 6-bromoindole (B116670) as a core building block, where the bromine was either retained or substituted via Pd-catalyzed cross-coupling to introduce other functionalities. nih.gov

The welwitindolinone family of alkaloids, which possess a complex bicyclo[4.3.1]decane ring system, has been a target for total synthesis. nih.gov Strategies towards these molecules have involved the use of substituted oxindoles, such as N-methyl-4-bromooxindole, where the bromine atom is converted into a boronic ester for subsequent Suzuki cross-coupling reactions to build the intricate carbon framework. nih.gov This demonstrates how a brominated indole core is instrumental in assembling complex natural product scaffolds.

Design and Synthesis of Novel Ligands and Catalysts

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. Indole-based structures are attractive scaffolds for ligand design due to their rigid frameworks and the potential for introducing various functional groups.

Atroposelective Indole Derivatives in Asymmetric Catalysis

Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their synthesis is a significant challenge in asymmetric catalysis. acs.orgnih.gov Indole derivatives bearing axial chirality are found in natural products and are increasingly used as chiral ligands and organocatalysts. acs.orgnih.gov

The synthesis of these atropisomeric indole derivatives often involves designing specific indole-based platform molecules. acs.org A precursor like this compound could be elaborated into such a platform. The bromo and methyl groups would influence the rotational barrier and the stability of the resulting atropisomer. Strategies for synthesizing axially chiral indoles include dynamic kinetic resolution, where a prochiral starting material is converted into a single enantiomer of the atropisomeric product. sciengine.com

For example, the catalytic atroposelective synthesis of axially chiral isochromenone-indoles has been achieved through the asymmetric sulfonylation of homophthalic anhydride-based indole derivatives, catalyzed by a chiral phase-transfer catalyst. sciengine.com While this specific example does not start from this compound, it illustrates a general strategy where a substituted indole core is fundamental. The development of novel chiral ligands, such as N-aryl phosphoramidites (THQphos) or spiro bisoxazoline ligands (SpiroBOXs), often incorporates complex heterocyclic backbones where substituted indoles could serve as key components. oup.com These ligands have been successfully applied in a range of asymmetric reactions, including hydrogenations, cycloadditions, and allylic alkylations. oup.comresearchgate.net The unique substitution pattern of this compound makes it a promising candidate for incorporation into new generations of chiral ligands for asymmetric catalysis.

| Ligand/Catalyst Type | Synthetic Strategy | Target Reactions | Reference(s) |

| Axially Chiral Isochromenone-Indoles | Dynamic Kinetic Resolution via Asymmetric Sulfonylation | N/A | sciengine.com |

| N-Aryl Phosphoramidites (THQphos) | Synthesis from BINOL and Tetrahydroquinoline | Iridium-catalyzed Allylic Alkylation | oup.com |

| Spiro Bisoxazoline Ligands (SpiroBOXs) | Synthesis from Spiro acs.orgacs.orgnonane-1,6-dione | Copper-catalyzed Carbene Insertion Reactions | oup.com |

| Chiral N,N΄-dioxide/Scandium(III) Complex | Ligand synthesis and complexation | Asymmetric α-arylation of oxindoles | oup.com |

Development of Novel Synthetic Methodologies Leveraging this compound Structure

The unique structural features of this compound, namely the secondary amine, the electron-rich aromatic ring, and the reactive carbon-bromine bond, make it a valuable, albeit underutilized, precursor for developing new synthetic strategies. Research on related bromo-indole and bromo-aniline compounds provides a framework for the potential of this compound in advancing synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. researchgate.net

Methodologies leveraging similar scaffolds often focus on creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. For instance, the bromine atom on the indoline ring is an ideal functional group for participating in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While data on this compound itself is scarce, the reactivity of compounds like 5-bromo-indoles in such reactions is well-documented and serves as a direct precedent. researchgate.netresearchgate.net

A key area for methodology development would be the regioselective functionalization of the indoline core. The inherent reactivity of the C-Br bond allows for selective modification without affecting other positions on the molecule. This enables the development of sequential, one-pot reactions where the bromine is first used as a coupling site, followed by reactions at the nitrogen atom or C-H activation at the C-7 position.

The table below summarizes potential synthetic transformations where this compound could serve as a key substrate for developing and optimizing new catalytic systems. These are based on established reactions for which this specific substrate would be a relevant test case for scope and limitation studies.

Table 1: Potential Cross-Coupling Methodologies Utilizing this compound

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Potential Product Class | Research Objective |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂, SPhos | 6-Aryl-5-methylindolines | Development of novel biaryl compounds for medicinal chemistry. |

| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃, Xantphos | 6-Amino/Amido-5-methylindolines | Synthesis of novel diamine structures and potential drug analogues. |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-5-methylindolines | Creation of rigid scaffolds for materials science and probe development. |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | 6-Alkenyl-5-methylindolines | Access to vinyl-substituted indolines for further elaboration. |

| Cyanation | Cyanide sources (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | 6-Cyano-5-methylindoline | Introduction of a nitrile group for conversion into acids, amides, or tetrazoles. |

This table is illustrative and based on established catalytic methods for aryl bromides. The specific conditions for this compound would require experimental optimization.

The development of these methodologies would involve screening various ligands, palladium sources, bases, and solvents to achieve high yields and functional group tolerance with the this compound substrate. Such studies are critical for expanding the synthetic chemist's toolbox and enabling the efficient construction of complex molecules built upon the substituted indoline framework.

Spectroscopic and Structural Characterization Techniques for 6 Bromo 5 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 6-bromo-5-methylindoline displays characteristic signals for the protons in the molecule. The methyl group protons typically appear as a singlet, while the protons on the indoline (B122111) ring system exhibit distinct multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to the bromine and nitrogen atoms show characteristic downfield shifts. For instance, in related bromoindole structures, the carbon bearing the bromine atom (C-6) resonates at a specific chemical shift, which is crucial for confirming its position. cdnsciencepub.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Specific chemical shift and coupling constant data for this compound were not available in the searched literature. The table is presented as a template for where such data would be populated.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional NMR experiments are utilized. mdpi.com These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the sequence of protons within the indoline ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular structure, including the placement of the bromine and methyl substituents on the aromatic ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for confirming the relative stereochemistry and conformation of the molecule in solution. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include the N-H stretch of the indoline ring, aromatic C-H stretching, C=C stretching vibrations of the aromatic ring, and the C-Br stretch. rsc.orgamazonaws.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch (methyl) | ~2960-2850 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-N Stretch | ~1350-1250 |

| C-Br Stretch | ~600-500 |

The table represents typical IR absorption ranges for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an indole (B1671886) derivative like this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic system. alkutcollege.edu.iqcore.ac.uk The positions of these absorption maxima can be influenced by the substituents on the indole ring. researchgate.net For instance, the presence of the bromine and methyl groups will cause shifts in the absorption bands compared to the parent indole molecule. alkutcollege.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for indoles may involve the loss of small molecules or radicals. scielo.brresearchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the mass percentages of each element present, which is crucial for verifying the empirical formula of a newly synthesized or isolated compound. For this compound, this analysis confirms the presence and relative abundance of carbon, hydrogen, bromine, and nitrogen, ensuring the compound's purity and structural integrity.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₉H₁₁BrN. This formula is derived from its chemical structure, which consists of an indoline core substituted with a bromine atom at the sixth position and a methyl group at the fifth position. The molecular weight of this compound is 226.10 g/mol .

Experimental verification of the empirical formula is typically achieved through combustion analysis for carbon and hydrogen, and other specific methods for bromine and nitrogen. In combustion analysis, a sample of the compound is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. The masses of these products are then used to calculate the mass percentages of carbon and hydrogen in the original sample. Bromine and nitrogen content can be determined using various analytical methods, such as titration or specialized elemental analyzers.

The experimentally determined elemental percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the proposed empirical formula and the purity of the compound. For instance, a study involving a related compound, 5-bromo-1H-indole, which has a similar core structure, demonstrated the use of elemental analysis to confirm its composition. google.com

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 47.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.90 |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.34 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.20 |

| Total | 226.10 | 100.00 |

Detailed research findings from studies on similar brominated indole derivatives often report the results of elemental analysis as "Anal. (C, H, N)," followed by the experimentally determined percentages. ijcce.ac.ir These values are expected to be within ±0.4% of the calculated theoretical values to be considered a good match. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Q & A

Q. What are the key considerations in selecting bromination agents for synthesizing 6-Bromo-5-methylindoline to ensure regioselectivity?

Methodological Answer: Regioselective bromination of indoline derivatives requires careful evaluation of electrophilic bromination agents (e.g., NBS or Br₂ with Lewis acids). Solvent polarity and temperature must be optimized to favor substitution at the 6-position over the 4- or 7-positions. Computational modeling (DFT) can predict reactive sites, while TLC and HPLC monitor reaction progress .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns.

- IR : Validate C-Br stretching frequencies (~550–600 cm⁻¹).

- HRMS : Use isotopic patterns (⁷⁹Br/⁸¹Br) to confirm molecular weight. Cross-reference with simulated spectra from computational tools (e.g., ACD/Labs) to address discrepancies .

Q. What solvent systems are optimal for recrystallizing this compound to minimize byproduct contamination?

Methodological Answer: Mixed-solvent systems (e.g., ethanol/water or DCM/hexane) balance solubility and polarity. Monitor crystallization kinetics via differential scanning calorimetry (DSC) to avoid trapping impurities. Green solvents like ethyl acetate or cyclopentyl methyl ether (CPME) reduce environmental impact .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: Steric hindrance from the 5-methyl group slows oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Electronic effects from bromine enhance electrophilicity but may require bulky ligands (e.g., SPhos) to stabilize intermediates. Kinetic studies (Eyring plots) and Hammett correlations quantify these effects .

Q. What strategies mitigate conflicting data between experimental and computational studies on the tautomerism of this compound?

Methodological Answer: Discrepancies arise from solvent effects or basis-set limitations in DFT calculations. Validate tautomeric equilibria using variable-temperature NMR and solvent-dependent UV-Vis spectroscopy. Compare results with ab initio molecular dynamics (AIMD) simulations under explicit solvent conditions .

Q. How can green chemistry principles be applied to improve atom economy in multi-step syntheses of this compound?

Methodological Answer:

Q. What mechanistic insights explain unexpected byproducts during Buchwald-Hartwig amination of this compound?

Methodological Answer: Competing β-hydride elimination or C-Br bond activation pathways generate byproducts. Use deuterium labeling and in situ IR spectroscopy to track intermediates. Optimize catalyst loading (e.g., Pd₂(dba)₃/XPhos) and base (Cs₂CO₃ vs. K₃PO₄) to suppress side reactions .

Data Analysis & Contradictions

Q. How should researchers address conflicting bioactivity results for this compound in kinase inhibition assays?

Methodological Answer: Variability arises from assay conditions (e.g., ATP concentration, pH). Standardize protocols using positive controls (staurosporine) and orthogonal assays (SPR, ITC). Statistical tools (ANOVA, Bland-Altman plots) quantify reproducibility .

Q. What statistical frameworks resolve batch-to-batch variability in synthetic yields of this compound?

Methodological Answer: Apply factorial design (DoE) to identify critical parameters (e.g., reaction time, temperature). Use multivariate analysis (PCA) to correlate impurities with process variables. Robustness testing under ICH Q14 guidelines ensures consistency .

Future Directions

Q. What emerging computational tools can predict novel applications of this compound in photopharmacology?

Methodological Answer: Machine learning models (e.g., AlphaFold for target prediction) and TD-DFT for UV absorption profiling enable virtual screening. Validate predictions with patch-clamp electrophysiology or fluorescence-based Ca²⁺ imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.